molecular formula C24H21N3O3S B2948728 N-(4-ethoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899759-65-0

N-(4-ethoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No.: B2948728
CAS No.: 899759-65-0
M. Wt: 431.51
InChI Key: YHHIPNSCTMDLEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(4-ethoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide" is a thioacetamide derivative featuring a pyrazinone core substituted with a naphthalenyl group and an N-(4-ethoxyphenyl)acetamide side chain. Its structure combines a heterocyclic system with aromatic and electron-donating substituents, which are common motifs in medicinal chemistry for targeting enzymes or receptors involved in diseases like cancer .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-naphthalen-1-yl-3-oxopyrazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-2-30-19-12-10-18(11-13-19)26-22(28)16-31-23-24(29)27(15-14-25-23)21-9-5-7-17-6-3-4-8-20(17)21/h3-15H,2,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHIPNSCTMDLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide typically involves multi-step organic reactionsThe pyrazine ring is then formed via a cyclization reaction, and the thioacetamide group is introduced in the final step through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of polar solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic derivatives. These products can be further utilized in different applications depending on their chemical properties .

Scientific Research Applications

N-(4-ethoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Molecular Weight Reference
N-(4-Ethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (13) Quinazolinone 4-Sulfamoylphenyl, 4-ethoxyphenyl ~465.5 (calc)
N-(5-Chloro-2-methoxyphenyl)-2-((4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide Pyrazinone 3,4-Dimethylphenyl, 5-chloro-2-methoxyphenyl 429.9
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) Triazinoindole 5-Methylindole, 4-bromophenyl ~450 (calc)
Target Compound Pyrazinone Naphthalen-1-yl, 4-ethoxyphenyl ~450–460 (est) N/A

Key Observations :

  • Core Heterocycle: The pyrazinone core in the target compound differs from quinazolinone (e.g., compound 13) and triazinoindole (e.g., compound 26) systems.
  • Substituent Effects : The naphthalenyl group in the target compound introduces greater hydrophobicity and steric bulk compared to smaller aryl groups (e.g., sulfamoylphenyl in compound 13 or dimethylphenyl in ), which may influence binding affinity and metabolic stability .

Key Observations :

  • Thioacetamide derivatives are typically synthesized via nucleophilic substitution, where a thiolate anion (from the heterocyclic core) reacts with a 2-chloroacetamide derivative .
  • The target compound likely follows a similar protocol, with the pyrazinone thiol intermediate reacting with 2-chloro-N-(4-ethoxyphenyl)acetamide under basic conditions (e.g., NaOAc in ethanol) .

Table 3: Reported Activities of Analogues

Compound Class Biological Activity Mechanism/Application Reference
Quinazolinone derivatives (e.g., compound 4i) Antiproliferative (IC₅₀: 1.2–8.7 μM) Inhibition of kinases or DNA topoisomerases
Triazinoindole derivatives (e.g., compound 26) Not reported; structural similarity to kinase inhibitors Hypothesized kinase modulation
Pyrazinone derivatives (e.g., compound in ) Unspecified; structural analogs used in cancer research Potential tubulin or kinase inhibition

Key Observations :

  • Quinazolinone derivatives (e.g., compound 4i) exhibit potent antiproliferative activity, likely due to interactions with kinase ATP-binding pockets .

Physicochemical and Spectral Properties

Table 4: Spectral Data for Representative Analogues

Compound (Reference) IR (C=O, cm⁻¹) ¹H NMR (Key Signals) ¹³C NMR (Key Signals)
Compound 13 1685 (amide) δ 1.35 (t, J=7 Hz, CH₃), δ 4.01 (q, OCH₂), δ 7.2–8.2 (aromatics) δ 165.5 (C=O), δ 63.2 (OCH₂)
Compound in 1670–1700 δ 1.40 (t, CH₃), δ 3.85 (s, OCH₃), δ 6.8–8.0 (aromatics) δ 168.2 (C=O), δ 56.1 (OCH₃)
Target Compound 1675–1690 (est) δ 1.38 (t, CH₃), δ 4.05 (q, OCH₂), δ 7.3–8.5 (naphthalene) δ 166.0 (C=O), δ 63.5 (OCH₂) (est)

Key Observations :

  • The ethoxyphenyl group in the target compound would produce characteristic NMR signals at δ ~1.38 (CH₃) and δ ~4.05 (OCH₂), similar to compound 13 .
  • The naphthalenyl protons are expected to appear as multiplets in the δ 7.3–8.5 region, distinct from simpler aryl groups .

Biological Activity

N-(4-ethoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide, identified by its CAS number 899759-65-0, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Thioamide : The initial step typically involves reacting an appropriate acetamide with a thiol compound to introduce the thio group.
  • Cyclization : The reaction conditions are optimized to promote cyclization, yielding the desired dihydropyrazine structure.
  • Final Modifications : The compound is purified through recrystallization or chromatography to obtain a high-purity product suitable for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, hybrid derivatives containing naphthalene and thiadiazole moieties have demonstrated significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
3dHeLa29
3aMCF-745

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit critical growth factors and kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Enzyme Activity : The presence of the thioamide group may enhance interactions with various enzymes, potentially disrupting metabolic pathways essential for cancer cell survival.

Case Studies

A notable case study evaluated the effects of related thioamide compounds on liver cancer cells. The study found that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways. This suggests that this compound may exhibit similar properties.

Research Findings

Research has indicated that compounds with structural similarities to this compound possess:

  • Antitumor Activity : Compounds containing similar scaffolds have been reported to exhibit potent antitumor effects across various cancer types.
  • Selective Toxicity : These compounds often show selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for further development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.